Enantiomeric Purity: (3R)-Ester vs. Racemate and (S)-Acid Building Blocks
The target compound is supplied as a single (3R)-enantiomer with a specified purity of 98% as determined by HPLC, NMR, and GC . In contrast, the racemic form (CAS 1402937-10-3) provides no enantiomeric enrichment (0% ee), necessitating either kinetic resolution or chiral chromatography prior to use in enantioselective sequences . The (S)-configured free acid (CAS 2340398-65-2) is commercially available but in its unprotected carboxylic acid form, requiring additional esterification and protecting group manipulation, adding two synthetic steps .
| Evidence Dimension | Enantiomeric excess (ee) and functional group readiness |
|---|---|
| Target Compound Data | 98% purity; single (3R)-enantiomer; tert-butyl ester protected (ready for direct use in amide coupling after amine deprotection) |
| Comparator Or Baseline | Racemic tert-butyl ester (CAS 1402937-10-3): 98% purity, 0% ee; (S)-free acid (CAS 2340398-65-2): 98% purity, single enantiomer but free carboxylic acid form |
| Quantified Difference | Target provides 100% ee vs. 0% ee for racemate; avoids 2 additional synthetic steps vs. (S)-acid; stereochemistry opposite to final API requirement, serving as a specific pairing partner in asymmetric synthesis. |
| Conditions | Vendor Certificate of Analysis data; synthetic route analysis based on published runcaciguat synthesis [1]. |
Why This Matters
For API synthesis, starting with the correct enantiomer eliminates downstream purification burdens; the tert-butyl ester form aligns with convergent synthetic strategies, reducing step count and cost.
- [1] Hahn, M. G., Lampe, T., El Sheikh, S., Griebenow, N., Woltering, E., Schlemmer, K.-H., ... & Stasch, J.-P. (2021). Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042). Journal of Medicinal Chemistry, 64(9), 5323–5344. doi:10.1021/acs.jmedchem.0c02154 View Source
